

Technical Support Center: Minimizing Outgassing in EUV Lithography with Triphenylsulfonium Hexafluoroantimonate

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Compound of Interest

Compound Name: *Triphenylsulfonium hexafluoroantimonate*

Cat. No.: *B15129288*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **triphenylsulfonium hexafluoroantimonate** (TPS-SbF6) as a photoacid generator (PAG) in extreme ultraviolet (EUV) lithography. The focus is on understanding and minimizing outgassing to ensure optimal performance and prevent contamination of EUV optics.

Frequently Asked Questions (FAQs)

Q1: What is outgassing in EUV lithography and why is it a concern?

A1: Outgassing is the release of volatile molecules from the photoresist film upon exposure to EUV radiation. In the high-vacuum environment of an EUV scanner, these outgassed species can contaminate the sensitive multilayer mirrors of the optical system. This contamination leads to a reduction in mirror reflectivity, which in turn decreases the throughput and lifetime of the expensive EUV optics.^[1]

Q2: What are the primary sources of outgassing from a photoresist containing **triphenylsulfonium hexafluoroantimonate**?

A2: The primary sources of outgassing in a chemically amplified resist (CAR) containing TPS-SbF6 include:

- **Decomposition of the Photoacid Generator (PAG):** Upon EUV exposure, the TPS-SbF₆ cation can decompose, leading to the release of fragments. For triphenylsulfonium-based PAGs, common outgassed species include benzene.[2]
- **Deprotection of the Polymer Resin:** The acid generated by the PAG catalyzes a deprotection reaction in the polymer resin, releasing volatile protecting groups.
- **Residual Casting Solvent:** Any solvent remaining in the photoresist film after the post-apply bake can contribute to outgassing.
- **Polymer Resin Fragments:** High-energy EUV photons can directly cause chain scission or degradation of the polymer backbone, leading to the release of various organic fragments.

Q3: What are the typical outgassed species from photoresists containing triphenylsulfonium-based PAGs?

A3: While specific data for TPS-SbF₆ is limited, studies on other triphenylsulfonium PAGs (like TPS-nonaflate) in model resists have identified outgassing of species such as benzene, which originates from the decomposition of the triphenylsulfonium cation.[2] Other potential outgassing products can include fragments from the polymer and protecting groups.

Q4: How does the EUV dose affect outgassing?

A4: Higher EUV exposure doses generally lead to increased outgassing.[3] This is because a higher dose results in greater degradation of the photoacid generator and more extensive deprotection reactions within the polymer matrix.[3] Studies on resists with fluorine-containing anions in the PAG have shown a significant loss of fluorine with increasing dose, indicating substantial PAG degradation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during EUV lithography experiments with photoresists containing **triphenylsulfonium hexafluoroantimonate**.

Issue 1: High Levels of Outgassing Detected by Residual Gas Analyzer (RGA)

| Possible Causes | Troubleshooting Steps |
|--|---|
| Incomplete Soft Bake (Post-Apply Bake) | Optimize the post-apply bake (PAB) temperature and time to ensure maximum removal of the casting solvent. Verify the bake uniformity across the wafer. |
| High PAG Concentration | While a higher PAG loading can increase sensitivity, it can also lead to more outgassing. Experiment with reducing the TPS-SbF6 concentration to find a balance between photospeed and outgassing. |
| Unstable Polymer Matrix | The polymer resin itself may be susceptible to degradation under EUV exposure. Consider using a more robust polymer backbone that is less prone to chain scission. |
| Sub-optimal Post-Exposure Bake (PEB) | An inappropriate PEB temperature or time can lead to incomplete deprotection reactions within the vacuum chamber. Optimize PEB parameters to ensure the deprotection reaction goes to completion during the bake step, minimizing outgassing during exposure. |
| Contamination in the EUV System | Ensure the vacuum chamber is clean and free from other sources of hydrocarbons. Run a baseline RGA scan of the empty chamber to identify any background contamination. [4] |

Issue 2: Progressive Decrease in EUV Mirror Reflectivity

| Possible Causes | Troubleshooting Steps |
|---|---|
| Deposition of Carbonaceous Species | This is a direct consequence of high outgassing levels. Implement the troubleshooting steps for "High Levels of Outgassing." Consider the use of a topcoat to mitigate the escape of outgassed molecules. |
| Outgassing of Fluorine-Containing Species | The hexafluoroantimonate (SbF ₆ ⁻) anion can be a source of fluorine-containing fragments. While specific data for SbF ₆ ⁻ is scarce, other fluorine-containing anions are known to outgas.[3] This may require exploring alternative PAGs with non-fluorinated anions if fluorine-related contamination is confirmed. |
| Inefficient Pumping of Outgassed Species | Verify the efficiency of the vacuum pumping system in the EUV tool. A higher pumping speed can help to remove outgassed molecules before they reach the optics.[4] |

Experimental Protocols

Protocol 1: Measurement of Photoresist Outgassing using Residual Gas Analysis (RGA)

This protocol outlines a general procedure for quantifying outgassing from a photoresist film containing TPS-SbF₆ during EUV exposure.

1. Sample Preparation: a. Spin-coat the photoresist onto a silicon wafer to the desired thickness (e.g., 100 nm). b. Perform a post-apply bake (PAB) on a hot plate to remove the casting solvent. The temperature and duration should be optimized for the specific resist formulation.
2. RGA System Setup: a. Introduce the wafer into a high-vacuum chamber equipped with a quadrupole mass spectrometer (RGA).[5] b. The base pressure of the chamber should be below 1.0×10^{-6} Pa.[5] c. Position the wafer at a fixed distance from the RGA detector (e.g., 100 mm).[5]

3. Data Acquisition: a. Record a baseline RGA spectrum of the chamber with the unexposed wafer to measure the background outgassing. b. Expose a defined area of the wafer to EUV radiation. The EUV source can be a synchrotron or a plasma-based source.^[5] c. During exposure, continuously monitor the partial pressures of various mass-to-charge ratios (m/z) with the RGA. Pay close attention to m/z values corresponding to expected fragments of TPS-SbF₆ (e.g., benzene at $m/z = 78$) and polymer/protecting group fragments. d. After exposure, continue to monitor the outgassing for a period to detect any post-exposure outgassing.

4. Data Analysis: a. Subtract the baseline RGA spectrum from the spectrum recorded during exposure to isolate the outgassing from the photoresist. b. The partial pressure increase of specific fragments can be used to quantify the outgassing rate. The total outgassing rate can be calculated by summing the partial pressure increases of all outgassed species.^[5]

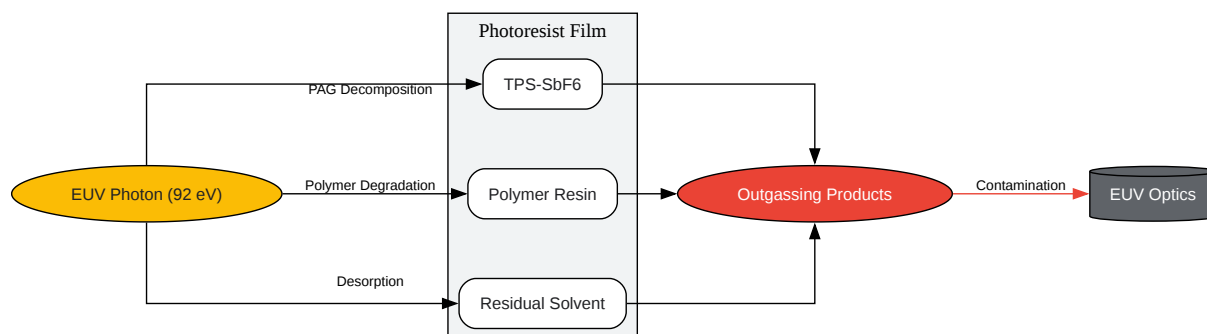
Quantitative Data

The following table summarizes typical outgassing data for different types of photoacid generators. Note that specific quantitative data for TPS-SbF₆ is not readily available in the public domain. The data presented here is for illustrative purposes to show the range of outgassing observed for different PAG types.

| Photoacid Generator (PAG) Type | Common Outgassed Species from PAG | Typical Total Outgassing Rate Range (molecules/cm ² /s) | Reference |
|--|-----------------------------------|--|--------------------|
| Triphenylsulfonium-based (e.g., TPS-nonaflate) | Benzene | 10 ¹¹ - 10 ¹³ | ^[2] |
| Iodonium-based | Iodobenzene, Benzene | 10 ¹¹ - 10 ¹³ | General Literature |
| Non-ionic PAGs | Varies depending on structure | Generally lower than ionic PAGs | General Literature |

Visualizations

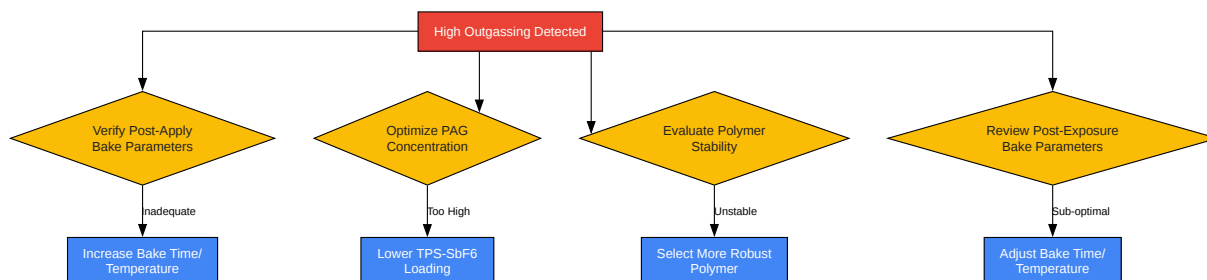
EUV-Induced Outgassing Workflow



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Caption: Workflow of EUV-induced outgassing from a photoresist film.

Troubleshooting Logic for High Outgassing



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